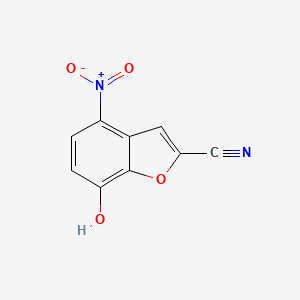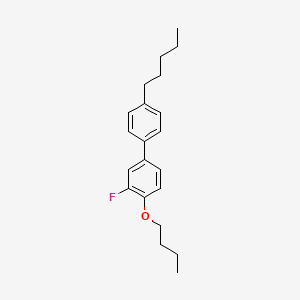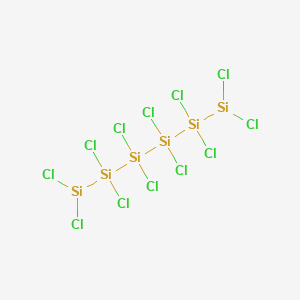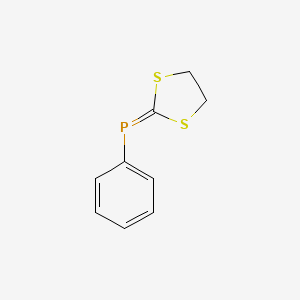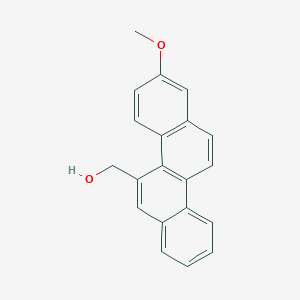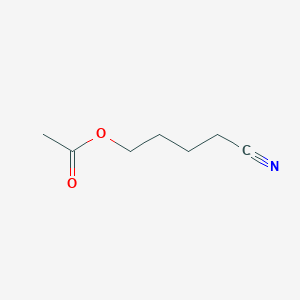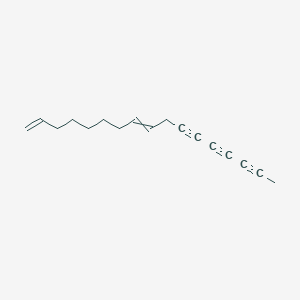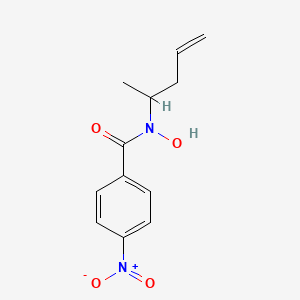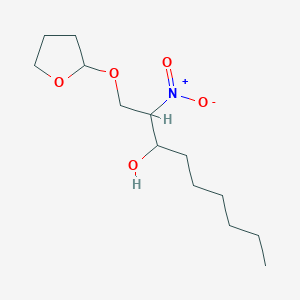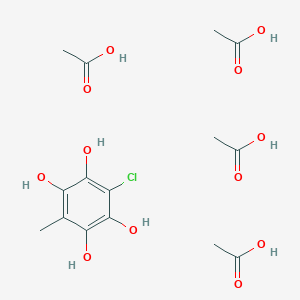
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is a complex organic compound that features both acetic acid and a substituted benzene ring The benzene ring is substituted with a chlorine atom, a methyl group, and four hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol can be achieved through a multi-step process involving the following steps:
Acetylation: The acetic acid group can be introduced through acetylation using acetic anhydride (C₄H₆O₃) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol involves its interaction with various molecular targets:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-methylphenol: Similar structure but lacks the acetic acid and additional hydroxyl groups.
2,4,6-trichlorophenol: Contains multiple chlorine atoms but lacks the methyl and acetic acid groups.
4-hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group but lacks the chlorine and methyl groups.
Uniqueness
Acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl groups, a chlorine atom, a methyl group, and an acetic acid moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
88207-75-4 |
|---|---|
Fórmula molecular |
C15H23ClO12 |
Peso molecular |
430.79 g/mol |
Nombre IUPAC |
acetic acid;3-chloro-6-methylbenzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C7H7ClO4.4C2H4O2/c1-2-4(9)6(11)3(8)7(12)5(2)10;4*1-2(3)4/h9-12H,1H3;4*1H3,(H,3,4) |
Clave InChI |
GHQKYXCZFWYUKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)O)Cl)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
